molecular formula C9H6BrF2N3 B2774201 3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole CAS No. 1219585-70-2

3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole

Cat. No.: B2774201
CAS No.: 1219585-70-2
M. Wt: 274.069
InChI Key: CWNVLTUHWQULTG-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole ( 1219585-70-2) is a brominated triazole derivative of interest in scientific research and development. With a molecular formula of C9H6BrF2N3 and a molecular weight of 274.06 g/mol, this compound serves as a versatile chemical scaffold, particularly in medicinal chemistry . The structure incorporates a bromine atom on the triazole ring, which can be leveraged for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for creating diverse compound libraries. The 3,5-difluorobenzyl moiety is a common pharmacophore found in molecules with various biological activities. While specific biological data for this compound is not widely reported, related 1,2,4-triazole and 1,2,3-triazole derivatives are extensively studied for their antimicrobial potential against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound is a promising precursor for synthesizing novel compounds aimed at investigating new antibacterial or antifungal agents. This product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-bromo-5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N3/c10-9-13-8(14-15-9)3-5-1-6(11)4-7(12)2-5/h1-2,4H,3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNVLTUHWQULTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC2=NC(=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the 3,5-Difluorobenzyl Group: This step involves the reaction of the triazole with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling: Palladium-catalyzed coupling reactions using reagents like aryl boronic acids are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminotriazole derivative, while coupling with an aryl halide can produce a biaryl triazole.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a potential candidate for drug development due to its ability to modulate biological pathways. Research indicates that triazole derivatives can exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation.

  • Case Study: Antitumor Activity
    A study explored the interaction of triazole derivatives with human serum albumin and immunoglobulin G, demonstrating strong binding affinities that suggest a mechanism for enhanced drug efficacy in cancer therapies. The research highlighted the role of hydrophobic interactions in these bindings, indicating that modifications to the triazole structure could improve therapeutic outcomes in cancer treatment .

Agricultural Applications

Triazole compounds are widely used as fungicides due to their effectiveness against a broad spectrum of fungal pathogens. The specific compound has shown promise as a fungicide, potentially offering an alternative to existing agricultural chemicals.

  • Case Study: Fungicidal Properties
    Research has demonstrated that triazole-based fungicides can inhibit the growth of various plant pathogens. The compound's structure allows it to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death . This property makes it a valuable candidate for developing new agricultural treatments.

Mechanism of Action

The mechanism of action of 3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and difluorobenzyl groups can influence its binding affinity and selectivity. The triazole ring itself can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzyl Bromide: Shares the difluorobenzyl group but lacks the triazole ring.

    3-Bromo-1H-1,2,4-triazole: Contains the triazole ring and bromine atom but lacks the difluorobenzyl group.

    3-(Trifluoromethyl)benzyl Bromide: Similar in structure but with a trifluoromethyl group instead of difluorobenzyl.

Uniqueness

3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole is unique due to the combination of the triazole ring, bromine atom, and 3,5-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a bromine atom and a 3,5-difluorobenzyl group. The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved through cyclization reactions with hydrazine derivatives.
  • Bromination : Conducted using bromine or N-bromosuccinimide (NBS).
  • Attachment of the Difluorobenzyl Group : Involves reacting the triazole with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit a broad spectrum of antimicrobial activities. In vitro studies have shown that compounds related to this compound can effectively inhibit various bacterial strains. For instance, triazole hybrids have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

The biological activity of this compound is thought to arise from its ability to bind to specific enzymes or receptors. The presence of the bromine atom and difluorobenzyl group enhances its binding affinity through non-covalent interactions such as hydrogen bonding and π-π stacking . The triazole moiety contributes significantly to its solubility and interaction capabilities with biological targets.

Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Bromo-1H-1,2,4-triazoleContains triazole ring and bromineAntimicrobial activity against various bacteria
3,5-Difluorobenzyl BromideLacks triazole ringLimited biological activity
3-(Trifluoromethyl)benzyl BromideSimilar structure but with trifluoromethylAntimicrobial properties noted

The uniqueness of this compound lies in its combination of a triazole ring with a difluorobenzyl substituent, which imparts distinct chemical and biological properties compared to other similar compounds .

Case Studies

A notable study explored the antibacterial efficacy of various triazole derivatives including this compound against resistant bacterial strains. The results indicated that modifications in the substituents significantly influenced antimicrobial potency. The compound was found to be particularly effective against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for drug development .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H, 13C, and 19F NMR identify substituent positions and verify bromine/fluorine integration. For example, 19F NMR distinguishes between para/meta fluorine environments in the benzyl group .
  • X-Ray Crystallography : Resolves bond angles and packing patterns, as demonstrated for structurally related triazoles (e.g., 4-(4-bromophenyl)-1-(2,6-difluorobenzyl) derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

What in vitro assays are suitable for preliminary evaluation of its antimicrobial potential?

Q. Basic Research Focus

  • Broth Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Lipophilicity Analysis : The 3,5-difluorobenzyl group enhances membrane permeability, which can be quantified via logP calculations or HPLC retention times .

How can density functional theory (DFT) predict electronic properties and reaction sites?

Advanced Research Focus
Becke’s hybrid functional (e.g., B3LYP) calculates electron density distributions, Fukui indices for electrophilic/nucleophilic sites, and HOMO-LUMO gaps to predict reactivity . For example, the bromine atom is a likely site for nucleophilic substitution, while the triazole ring’s electron-deficient nature facilitates electrophilic interactions .

How should researchers resolve contradictions in reported biological activities of similar triazoles?

Q. Advanced Research Focus

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell lines) across studies.
  • Purity Validation : Impurities (e.g., unreacted precursors) may skew results; use HPLC or elemental analysis to confirm compound purity .
  • Structural Analog Comparison : Contrast activity with derivatives like 3-(2-bromophenyl)-4-substituted triazole-5-thiones to isolate substituent effects .

What mechanistic studies elucidate substitution reactions at the bromine site?

Q. Advanced Research Focus

  • Kinetic Isotope Effects (KIE) : Track bromine displacement using deuterated solvents or labeled nucleophiles.
  • Computational Transition-State Modeling : Identify energy barriers for SN2 vs. radical pathways using Gaussian or ORCA software .
  • Intermediate Trapping : Use low-temperature NMR to detect transient species during reactions .

How do solvent choices influence nucleophilic substitution reactivity?

Q. Advanced Research Focus

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize charge-separated transition states, accelerating bromine substitution .
  • Protic Solvents (Ethanol, Water) : Hinder reactivity via hydrogen bonding with nucleophiles. Solvent parameters (dielectric constant, Kamlet-Taft) should be correlated with reaction rates .

Can crystallography provide insights into thermal stability and degradation pathways?

Advanced Research Focus
X-ray data reveal intermolecular interactions (e.g., halogen bonding between bromine and fluorine atoms) that stabilize the crystal lattice. Thermal gravimetric analysis (TGA) paired with crystallography can link packing efficiency to melting points and decomposition thresholds .

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